5-(1H-indol-3-yl)-3-methyl-2,4-pentadienoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

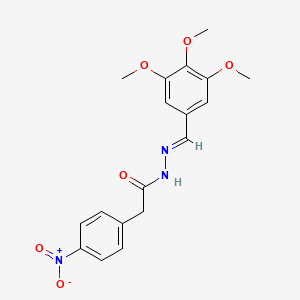

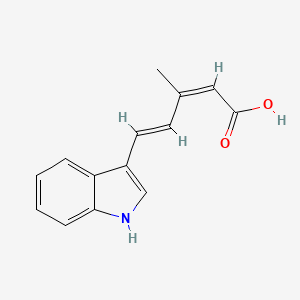

"5-(1H-indol-3-yl)-3-methyl-2,4-pentadienoic acid" is a compound of interest in the field of organic chemistry, particularly in the synthesis and characterization of novel organic compounds with potential applications in various domains including pharmacology.

Synthesis Analysis

A study by Reddy et al. (2022) outlines the synthesis of related compounds using 1H-indole-2-carboxylic acids as the core compound. The synthesis involves confirming chemical structures through IR, 1H, and 13C NMR, mass spectral data, and elemental analysis (Reddy et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques like single-crystal X-ray crystallography, as detailed by He et al. (2020) in their study on coordination polymers (He et al., 2020).

Chemical Reactions and Properties

Kukuljan et al. (2016) report on the synthesis of substituted indole and gramine, providing insights into the chemical reactions and properties of indole derivatives, which are relevant to the compound of interest (Kukuljan et al., 2016).

Physical Properties Analysis

The physical properties of related compounds can be understood through studies like the one by Magnus et al. (1980), which focus on the synthesis and application of indole derivatives in mass spectrometric assays (Magnus et al., 1980).

Chemical Properties Analysis

Brahmachari and Banerjee (2014) describe a synthesis method providing insights into the chemical properties of indole derivatives, which can be extrapolated to understand the chemical properties of "5-(1H-indol-3-yl)-3-methyl-2,4-pentadienoic acid" (Brahmachari & Banerjee, 2014).

Scientific Research Applications

Vasorelaxation and Cardiovascular Applications

Research on analogs of epoxyeicosatrienoic acids, which share structural similarities with 5-(1H-indol-3-yl)-3-methyl-2,4-pentadienoic acid, shows potential in cardiovascular applications. For instance, a stable analog of 5,6-epoxyeicosatrienoic acid was developed and demonstrated to induce vasorelaxation in bovine coronary artery rings, potentially through potassium channel activation. This suggests potential applications in cardiovascular disease treatment and management (Yang et al., 2005).

Chemical Reactivity and Synthesis

The nucleophilic reactivities of indoles, including compounds similar to 5-(1H-indol-3-yl)-3-methyl-2,4-pentadienoic acid, have been studied to understand their potential in synthetic applications. The kinetics of coupling reactions involving indoles have been investigated, providing insights into their reactivity and applications in synthetic chemistry (Lakhdar et al., 2006).

Plant Hormone Analog Synthesis

Compounds structurally related to 5-(1H-indol-3-yl)-3-methyl-2,4-pentadienoic acid have been synthesized to explore their biological activities as aromatic analogs of the plant hormone abscisic acid. These studies aim to understand the role of such compounds in plant growth and development, potentially leading to agricultural applications (Bittner et al., 1977).

Indole Synthesis Methods

The synthesis of indoles, a core component of 5-(1H-indol-3-yl)-3-methyl-2,4-pentadienoic acid, is a significant area of research in organic chemistry. Various methods for indole synthesis have been reviewed, highlighting the diverse applications of indoles in pharmaceuticals and materials science (Taber & Tirunahari, 2011).

Antimicrobial Activity

Indole derivatives, closely related to 5-(1H-indol-3-yl)-3-methyl-2,4-pentadienoic acid, have been synthesized and evaluated for their antimicrobial activity. This research contributes to the development of new antimicrobial agents and understanding the role of indole structures in biological activity (El-Sayed et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

Given the wide range of biological activities exhibited by indole derivatives, there is significant potential for the development of new therapeutic agents based on these compounds. Ongoing research is focused on synthesizing a variety of indole derivatives and screening them for various pharmacological activities .

properties

IUPAC Name |

(2Z,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10(8-14(16)17)6-7-11-9-15-13-5-3-2-4-12(11)13/h2-9,15H,1H3,(H,16,17)/b7-6+,10-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZOWPQEARTBQG-QDJLDCPTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C=CC1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)O)/C=C/C1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5531101 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinyl)(2-thienyl)methanol](/img/structure/B5538636.png)

![1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5538637.png)

![3-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5538641.png)

![6-methyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538649.png)

![N'-[4-(dimethylamino)benzylidene]-2-(2-pyridinylthio)acetohydrazide](/img/structure/B5538654.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopentylacetamide](/img/structure/B5538671.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5538674.png)

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5538677.png)

![N'-({(2S,4S)-1-[3-(dimethylamino)benzoyl]-4-fluoropyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5538692.png)

![(2-benzimidazo[1,2-c]quinazolin-6-ylphenyl)amine](/img/structure/B5538700.png)